Cas no 2092842-08-3 (3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-)
![3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- structure](https://www.kuujia.com/scimg/cas/2092842-08-3x500.png)
3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-
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- Inchi: 1S/C13H18N2O4/c1-5-10-9(11(16)17)6-8(7-14-10)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)
- InChI Key: BPRDPEUXJQKSJH-UHFFFAOYSA-N
- SMILES: C1(CC)=NC=C(NC(OC(C)(C)C)=O)C=C1C(O)=O
3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363793-5.0g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-18 | |
Enamine | EN300-363793-0.5g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 0.5g |
$933.0 | 2025-03-18 | |
Enamine | EN300-363793-10.0g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-18 | |
Enamine | EN300-363793-0.1g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 0.1g |
$855.0 | 2025-03-18 | |
Enamine | EN300-363793-0.25g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 0.25g |
$893.0 | 2025-03-18 | |
Enamine | EN300-363793-1.0g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 1.0g |
$971.0 | 2025-03-18 | |
Enamine | EN300-363793-0.05g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 0.05g |
$816.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035129-1g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95% | 1g |
¥6755.0 | 2023-03-31 | |
Enamine | EN300-363793-2.5g |
5-{[(tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid |
2092842-08-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-18 |
3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-
Introduction to 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- (CAS No. 2092842-08-3)
3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-, identified by its CAS number 2092842-08-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivatives class, which is well-known for its diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, characterized by the presence of a carboxylic acid group, an amide linkage, and an ethyl substituent on the pyridine ring, makes it a promising candidate for further investigation in drug discovery and development.
The name of the compound provides valuable insights into its chemical structure. The core scaffold is a pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. The 5-[[(1,1-dimethylethoxy)carbonyl]amino] moiety indicates the presence of an amide group attached to the fifth carbon of the pyridine ring, while the 2-ethyl substituent suggests an ethyl group attached to the second carbon. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.
In recent years, there has been a growing interest in pyridine-based compounds due to their wide range of biological activities. Pyridine derivatives have been extensively studied for their potential roles in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The presence of both a carboxylic acid and an amide group in 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- suggests that it may exhibit multiple modes of action, making it a versatile compound for drug design.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The carboxylic acid group can be readily modified through esterification or amidation reactions, while the amide linkage can serve as a site for further functionalization. These properties make it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing its biological activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of small molecules with biological targets with high accuracy. These tools have been instrumental in identifying novel drug candidates and understanding their mechanisms of action. In the context of 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl-, computational studies have suggested that it may interact with various protein targets involved in metabolic pathways and signal transduction processes.
The pharmaceutical industry has increasingly recognized the importance of investing in early-stage drug discovery programs that focus on novel molecular entities. Compounds like 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- represent such early-stage candidates that have the potential to be developed into new therapies for unmet medical needs. The synthesis and characterization of such compounds are critical steps in this process.
The synthesis of 3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently. The purity and yield of the final product are crucial factors that determine its suitability for further biological evaluation.
In conclusion,3-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethyl- (CAS No. 2092842-08-3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique chemical properties make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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